1-(2-Chloropyridin-4-YL)-4-methylpiperazine
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “(2-Chloropyridin-4-yl)methanamine”, has been reported. It has an empirical formula of C6H7ClN2 and a molecular weight of 142.59 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-Chloropyridin-4-yl)methanamine”, have been reported. It has an empirical formula of C6H7ClN2 and a molecular weight of 142.59 .
Scientific Research Applications
- Summary of the Application : The compound 1-(2-Chloropyridin-4-YL)-4-methylpiperazine, also known as CPPU, is used to study the effect on the optical parameters and internal quality of ‘Xuxiang’ kiwifruits during growth .
- Methods of Application or Experimental Procedures : ‘Xuxiang’ kiwifruits were treated with 0, 10, and 20 mg/L CPPU solutions. The absorption coefficient (μa) and reduced scattering coefficient (μs’) were measured using a single integrating sphere system (950–1 650 nm). The internal quality indices, such as soluble solid content (SSC), moisture content, and firmness, were also measured .
- Results or Outcomes : The results showed that CPPU reduced the firmness and increased the moisture content, but had no significant effect on the SSC of kiwifruits. CPPU led to changes in the optical parameters of kiwifruits. μa and μs’ showed different correlations with the same internal quality attribute of kiwifruits, the correlation coefficients changed with wavelength, and there was a good correlation in a certain band .
Safety And Hazards
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIGCHFFNADHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-YL)-4-methylpiperazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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